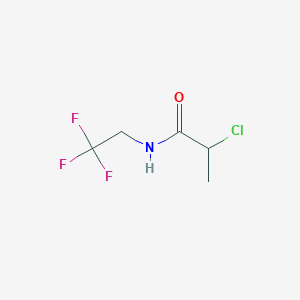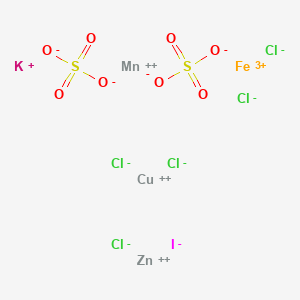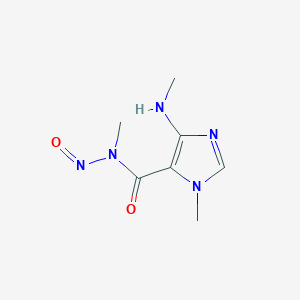
2-chloro-N-(2,2,2-trifluoroethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(2,2,2-trifluoroethyl)propanamide, also known as chlorotrifluoroethylpropionamide, is an organic compound that is used as a reagent in organic synthesis as well as in various scientific research applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, it is a useful reagent in the synthesis of organic compounds such as esters, amides, and amines. It is also used as a catalyst in organic reactions.
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-chloro-N-(2,2,2-trifluoroethyl)propanamide”, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drug molecules, making them more effective . Therefore, “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” could potentially be used in the development of new pharmaceuticals.
Organic Synthesis
“2-chloro-N-(2,2,2-trifluoroethyl)propanamide” can be used as a reagent in organic synthesis . For example, it can react with other compounds to form intermediates, which can then be used to synthesize more complex molecules .
Material Science
The unique properties of fluorine-containing compounds like “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” make them useful in material science . They can be used in the development of new materials with improved characteristics.
Electronics
Fluorine-containing compounds are often used in the electronics industry due to their unique properties . “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” could potentially be used in the manufacture of electronic components.
Agrochemicals
Fluorine-containing compounds are also used in the production of agrochemicals . “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” could be used to develop new pesticides or fertilizers.
Catalysis
Fluorine-containing compounds can act as catalysts in various chemical reactions . “2-chloro-N-(2,2,2-trifluoroethyl)propanamide” could potentially be used as a catalyst in organic synthesis.
properties
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRNHFORYFCZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396588 |
Source


|
| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139126-57-1 |
Source


|
| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)




![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)



